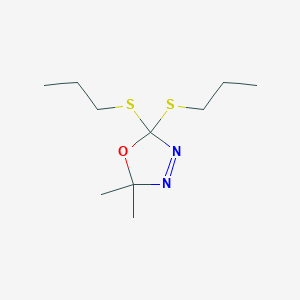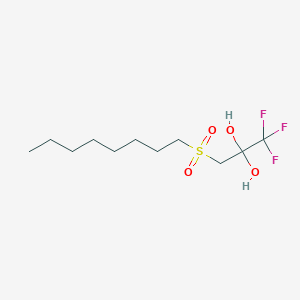
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane is an organic compound that features a sulfonyl group attached to a dithiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,3-dithiane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl-dithiane bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The dithiane ring can be reduced to form thiol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives may be used in the study of enzyme inhibition and protein interactions.
Medicinal Chemistry:
Industrial Chemistry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dithiane ring can also interact with metal ions, affecting their catalytic properties. These interactions can modulate biological pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorobenzene-1-sulfonyl)-1,3-dithiane
- 2-(4-Fluorobenzene-1-sulfonyl)-1,3-dithiane
- 2-(4-Bromobenzene-1-sulfonyl)-1,3-dithiane
Uniqueness
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This methyl group can enhance the compound’s lipophilicity, potentially affecting its biological activity and solubility in organic solvents .
Propriétés
Numéro CAS |
193754-99-3 |
|---|---|
Formule moléculaire |
C11H14O2S3 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfonyl-1,3-dithiane |
InChI |
InChI=1S/C11H14O2S3/c1-9-3-5-10(6-4-9)16(12,13)11-14-7-2-8-15-11/h3-6,11H,2,7-8H2,1H3 |
Clé InChI |
FMGSXCVOFGBHGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


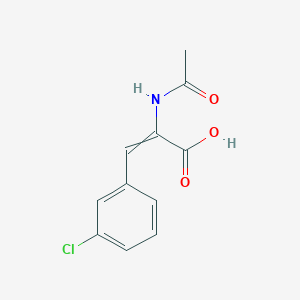
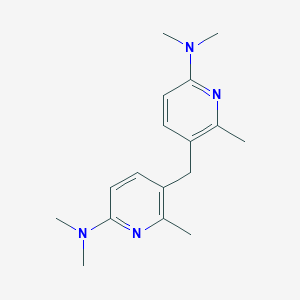
![2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B12574983.png)
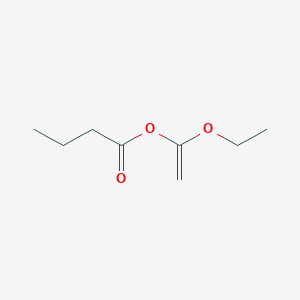
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)


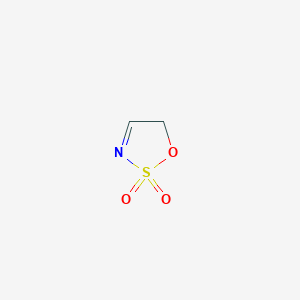
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
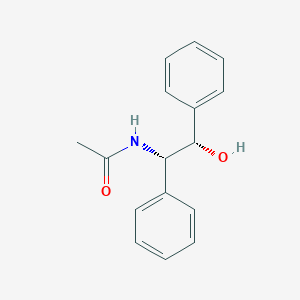
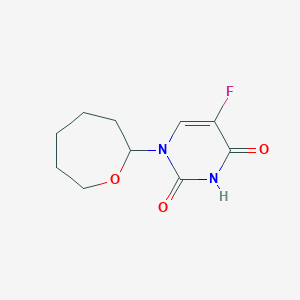
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)
